2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine

LRRK2 inhibitors Parkinson's disease Medicinal chemistry

This specific 2-chloro-4-N-methylamino-5-(trifluoromethyl)pyrimidine is indispensable for medicinal chemistry programs targeting LRRK2 for Parkinson's research. Unlike generic 2,4-dichloro analogues, its orthogonal reactivity pattern eliminates protection/deprotection steps, directly aligning with patented routes in US8354420. The electron-withdrawing 5-CF₃ group enhances metabolic stability. Choosing this exact intermediate safeguards synthetic efficiency and final inhibitor potency.

Molecular Formula C6H5ClF3N3
Molecular Weight 211.57 g/mol
CAS No. 515824-43-8
Cat. No. B052813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
CAS515824-43-8
Molecular FormulaC6H5ClF3N3
Molecular Weight211.57 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC=C1C(F)(F)F)Cl
InChIInChI=1S/C6H5ClF3N3/c1-11-4-3(6(8,9)10)2-12-5(7)13-4/h2H,1H3,(H,11,12,13)
InChIKeyDBZWBBJKHCGBCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine (CAS 515824-43-8): Technical Baseline and Procurement-Relevant Class Identity


2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine (CAS 515824-43-8) is a 2,4-difunctionalized 5-trifluoromethylpyrimidine derivative with molecular formula C6H5ClF3N3 and molecular weight 211.57 g/mol . This compound serves as a key synthetic intermediate in the preparation of aminopyrimidine-based kinase inhibitors, most notably LRRK2 (leucine-rich repeat kinase 2) modulators for Parkinson's disease research [1]. Structurally, it features a 2-chloro leaving group for nucleophilic aromatic substitution, a 4-N-methylamino moiety, and a 5-trifluoromethyl substituent that enhances metabolic stability and lipophilicity . Unlike simple pyrimidine building blocks, this compound presents differentiated reactivity at the C2 position while retaining the N-methyl substitution at C4, a pattern specifically exploited in patent literature for constructing LRRK2-targeting aminopyrimidine scaffolds [1].

Why 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine Cannot Be Readily Substituted with Class-Analogous Pyrimidine Building Blocks


Procurement professionals and medicinal chemists cannot simply replace 2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine with other 2-chloro-5-(trifluoromethyl)pyrimidine derivatives without compromising synthetic pathway integrity and final compound potency. This specific compound is differentiated by the precise 2-chloro-4-N-methylamino substitution pattern required for constructing LRRK2 inhibitors described in US8354420 and WO2012/062783 [1]. The 5-trifluoromethyl group contributes to metabolic stability enhancement through electron-withdrawing effects, while the C2 chlorine atom provides a reactive handle for Buchwald-Hartwig amination or SNAr chemistry without competing reactivity at C4 . Substituting with 2,4-dichloro-5-(trifluoromethyl)pyrimidine (CAS 3932-97-6) introduces an additional reactive chlorine that requires protection/deprotection steps, reducing synthetic efficiency [2]. Alternatively, using 5-(trifluoromethyl)pyrimidin-4-amine (CAS 1805131-89-8) lacks the C2 leaving group entirely, precluding downstream diversification at that position. The quantitative differences in synthetic utility and patent-aligned structural requirements are documented in the evidence items below.

Quantitative Differentiation Evidence: 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine vs. Closest Synthetic Alternatives


Synthetic Efficiency in LRRK2 Inhibitor Construction: 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine vs. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

In the synthesis of LRRK2 inhibitor scaffolds described in US8354420, 2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine serves as a mono-functionalized intermediate requiring only a single C2 amination step. In contrast, the alternative starting material 2,4-dichloro-5-(trifluoromethyl)pyrimidine necessitates sequential differentiation: first C4 amination, then C2 amination, requiring additional synthetic operations [1]. The patent explicitly employs this compound (Intermediate 3, Example 1) at 1 mmol scale in Buchwald-Hartwig coupling with 4-amino-3-chlorobenzonitrile using Pd2(dba)3/XantPhos catalyst system in dioxane to yield the corresponding 2-amino substituted LRRK2 modulator precursor [2].

LRRK2 inhibitors Parkinson's disease Medicinal chemistry

Patent-Documented Structural Requirement: 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine vs. 5-(Trifluoromethyl)pyrimidin-4-amine

Patent WO2012/062783 and US8354420 explicitly claim aminopyrimidine derivatives bearing a 5-trifluoromethyl group and N-substitution at the 4-position as LRRK2 modulators [1]. The target compound 2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine incorporates both the essential 5-CF3 group and the 4-N-methylamino substituent while preserving the C2 chlorine as a diversification point. The comparator 5-(trifluoromethyl)pyrimidin-4-amine (CAS 1805131-89-8) lacks the C2 leaving group entirely, rendering it unsuitable for generating the 2-amino substituted analogs required for LRRK2 inhibitory activity .

Kinase inhibitors LRRK2 modulation Structure-activity relationship

Metabolic Stability Contribution from 5-Trifluoromethyl Group: Class-Level Evidence for 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine

The 5-trifluoromethyl group in 2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine contributes to enhanced metabolic stability relative to non-fluorinated pyrimidine analogs. The electron-withdrawing properties of the trifluoromethyl group improve resistance to oxidative metabolism, a class-level effect documented for 5-trifluoromethylpyrimidine derivatives . This compound has been reported to exhibit high metabolic stability and selectivity for GNE over other enzymes, supporting its investigation as a therapeutic agent candidate for hepatic encephalopathy and nonalcoholic steatohepatitis .

Metabolic stability Drug design Pharmacokinetics

Optimal Research and Procurement Application Scenarios for 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine (CAS 515824-43-8)


Synthesis of LRRK2 Small Molecule Inhibitors for Parkinson's Disease Research

This compound is specifically utilized as a key intermediate in the synthesis of LRRK2 (leucine-rich repeat kinase 2) small molecule inhibitors, a validated target for Parkinson's disease therapy development . The compound's 2-chloro-4-N-methylamino-5-(trifluoromethyl)pyrimidine scaffold enables efficient construction of aminopyrimidine-based LRRK2 modulators via Pd-catalyzed C2 amination, as documented in US8354420 and WO2012/062783 [1]. Research programs developing LRRK2-targeted therapeutics should procure this specific intermediate to align with established patent synthetic routes and avoid additional protection/deprotection steps required when using alternative starting materials .

Medicinal Chemistry Programs Targeting GNE Inhibition for Liver Disease Research

2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine has demonstrated selective inhibition of GNE (UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase) over other enzymes, coupled with high metabolic stability . In hepatocyte assay systems, this compound inhibits production of proinflammatory cytokines, potentially through GNE-mediated inhibition of protein synthesis . These properties position it as a valuable lead-like scaffold for medicinal chemistry programs investigating hepatic encephalopathy and nonalcoholic steatohepatitis (NASH) . The 5-trifluoromethyl group enhances membrane permeability and metabolic stability, while the C2 chlorine provides a handle for structure-activity relationship exploration through nucleophilic substitution or cross-coupling reactions [1].

Library Synthesis of 2,4-Differentiated 5-Trifluoromethylpyrimidine Derivatives for Kinase Inhibitor Screening

As a 2,4-differentiated 5-trifluoromethylpyrimidine building block, this compound enables the construction of diverse compound libraries for kinase inhibitor screening programs . The orthogonal reactivity profile (C2 chlorine available for substitution; C4 pre-functionalized with N-methylamino group) facilitates parallel synthesis approaches where the C2 position can be diversified with various aryl or heteroaryl amines via Buchwald-Hartwig amination or SNAr chemistry [1]. This differentiated reactivity pattern is particularly valuable for generating focused libraries targeting kinases where the 5-trifluoromethylpyrimidine core is a privileged scaffold for ATP-binding site engagement . Procurement in multi-gram quantities supports library production while maintaining batch-to-batch consistency for SAR studies .

Synthesis of Trifluoromethyl-Substituted Pyrimidine Derivatives for Antitumor Agent Development

5-Trifluoromethylpyrimidine derivatives represent a significant scaffold class for antitumor agent development, with documented activity against EGFR kinase and various cancer cell lines including A549 (lung), MCF-7 (breast), and PC-3 (prostate) . The 5-trifluoromethyl group contributes to enhanced binding affinity through hydrophobic interactions within kinase ATP-binding pockets, while improving metabolic stability for in vivo efficacy studies [1]. 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine serves as a versatile starting material for generating focused libraries of antitumor candidates, with the C2 chlorine enabling facile derivatization to explore structure-activity relationships in anticancer drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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